N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is a complex organic compound that features a pyrazole ring substituted with a pyridine moiety and a nicotinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting 3-acetylpyridine with hydrazine hydrate under reflux conditions yields 1-methyl-3-(pyridin-3-yl)-1H-pyrazole.
Alkylation: The pyrazole derivative is then alkylated using a suitable alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Nicotinamide: The final step involves coupling the alkylated pyrazole with nicotinamide. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Nucleophilic substitution often employs reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. It is being investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. The compound’s ability to modulate specific biological pathways makes it a promising candidate for new drug therapies.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the production of a wide range of derivatives with potential commercial applications.
Mecanismo De Acción
The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: Shares the nicotinamide moiety but lacks the pyrazole and pyridine rings.
Pyrazole Derivatives: Compounds like 1-methyl-3-(pyridin-3-yl)-1H-pyrazole, which lack the nicotinamide group.
Pyridine Derivatives: Compounds such as 3-acetylpyridine, which do not contain the pyrazole ring.
Uniqueness
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is unique due to its combination of a pyrazole ring, a pyridine moiety, and a nicotinamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Actividad Biológica
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that combines a pyrazole ring with pyridine and nicotinamide functionalities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable diketone.
- Pyridine Moiety Introduction : Utilizes coupling reactions such as Suzuki-Miyaura coupling with pyridine boronic acid derivatives.
- Nicotinamide Formation : Involves amide coupling between the pyrazole-pyridine intermediate and nicotinic acid derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies comparing various derivatives, this compound demonstrated strong inhibitory effects against several pathogens, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity Comparison
Compound | Pathogen Tested | Inhibition Zone (mm) |
---|---|---|
N-(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide | E. coli | 30 |
Other Derivatives | E. coli | 18 - 19 |
Standard Antibiotic | E. coli | 28 |
These results suggest that the compound may be developed into a novel antibacterial agent due to its efficacy compared to standard treatments .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Table 2: Anticancer Activity in Cell Lines
Cell Line | Growth Inhibition (%) |
---|---|
HepG2 | 54.25 |
HeLa | 38.44 |
GM-6114 (Normal Fibroblasts) | 80.06 |
The selectivity for cancer cells over normal cells indicates a promising therapeutic window for further development .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with receptors that regulate cellular signaling related to inflammation and cancer progression.
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against various bacterial strains. Results indicated that it not only inhibited growth but also displayed bactericidal properties at higher concentrations, suggesting potential for therapeutic use in treating bacterial infections resistant to conventional antibiotics .
Study on Cancer Cell Lines
Another study focused on the anticancer properties of the compound, revealing that it significantly reduced cell viability in HepG2 and HeLa cell lines while exhibiting minimal cytotoxicity towards normal fibroblasts. This selectivity highlights its potential as an anticancer agent with reduced side effects compared to traditional chemotherapeutics .
Propiedades
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-14(8-15(20-21)12-4-2-6-17-9-12)11-19-16(22)13-5-3-7-18-10-13/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRNXXTIZCYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.